molecular formula C8H16N2O B3118990 2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 244789-21-7

2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No. B3118990
M. Wt: 156.23 g/mol
InChI Key: PKURTDDRTXPMFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one” is C8H16N2O . The InChI code is 1S/C9H18N2O/c1-7-5-3-4-6-11(7)9(12)8(2)10/h7-8H,3-6,10H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound “2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one” has a molecular weight of 156.23 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Rearrangement and Synthetic Applications

A critical aspect of research focuses on the rearrangement of beta-amino alcohols via aziridinium intermediates, a process that might involve or relate to compounds similar to "2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one." Such rearrangements, facilitated by the activation of the hydroxy group followed by the addition of nucleophiles, are pivotal in synthesizing diverse amines. This method's versatility demonstrates its potential in developing new synthetic pathways for complex molecules, including those with pharmacological relevance (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Flavour Compounds in Foods

Research on branched aldehydes, which may include or be related to the structural framework of "2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one," emphasizes their importance as flavor compounds in food. The production and breakdown pathways of these compounds from amino acids highlight their significant role in food science. Understanding these pathways allows for better control over the flavor profile of various food products, enhancing their sensory qualities and consumer acceptance (Smit, Engels, & Smit, 2009).

Analytical Chemistry and Biochemistry

The ninhydrin reaction, which reacts with primary amino groups to form chromophores, has broad applications across scientific disciplines. This reaction's versatility in detecting, isolating, and analyzing compounds of interest, including amino acids and peptides, underscores its fundamental role in analytical chemistry and biochemistry. Its application extends across agricultural, medical, and nutritional sciences, demonstrating the wide-ranging impact of methodologies that might utilize or analyze compounds like "2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one" (Friedman, 2004).

Biologically Active and Industrially Demanded Compounds

The chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which are structurally distinct but relevant due to their involvement in biologically active and industrially demanded compounds, provides insight into the development of new drugs and materials. The synthesis, functionalization, and applications of these compounds reveal their potential in pharmaceuticals and material science, highlighting the importance of innovative synthetic approaches in creating compounds with significant biological and industrial demand (Zhilitskaya, Shainyan, & Yarosh, 2021).

Biomedical Applications of Highly Branched Polymers

Polymers based on amino acids, such as those potentially derived from or related to "2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one," are being explored for biomedical applications. Their biocompatibility, biodegradability, and potential for forming branched structures make them ideal candidates for drug and gene delivery systems. This research area's expansion into creating non-viral gene delivery vectors and drug delivery systems for inhalable medications showcases the intersection of materials science and medicine, offering promising avenues for future healthcare innovations (Thompson & Scholz, 2021).

properties

IUPAC Name

2-amino-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7-4-2-3-5-10(7)8(11)6-9/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKURTDDRTXPMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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